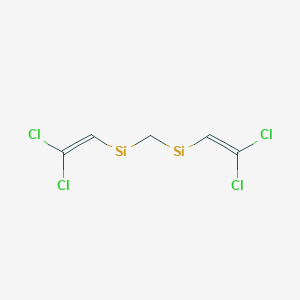
CID 78064317
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenebis[(2,2-dichloroethenyl)silane] is a chemical compound with the molecular formula C5H8Cl4Si2 It is a silane derivative characterized by the presence of two 2,2-dichloroethenyl groups attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[(2,2-dichloroethenyl)silane] can be synthesized through the reaction of dichlorosilanes with appropriate reagents. One common method involves the reaction of dichlorosilanes with methylene chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methylenebis[(2,2-dichloroethenyl)silane] involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[(2,2-dichloroethenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bonds in the 2,2-dichloroethenyl groups can participate in addition reactions with nucleophiles or electrophiles.
Polymerization: The compound can undergo polymerization reactions to form silane-based polymers with unique properties.
Common Reagents and Conditions
Common reagents used in the reactions of methylenebis[(2,2-dichloroethenyl)silane] include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Catalysts: Such as platinum or palladium catalysts for polymerization reactions.
Major Products Formed
The major products formed from the reactions of methylenebis[(2,2-dichloroethenyl)silane] depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silane-based polymers, and various organosilicon compounds .
Scientific Research Applications
Methylenebis[(2,2-dichloroethenyl)silane] has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methylenebis[(2,2-dichloroethenyl)silane] involves its ability to form stable bonds with various substrates. The compound’s reactivity is primarily due to the presence of the 2,2-dichloroethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dichlorodimethylsilane: Another silane derivative with similar reactivity but different functional groups.
Methylenebis(phosphonic dichloride): A compound with similar structural features but different chemical properties and applications.
Uniqueness
Methylenebis[(2,2-dichloroethenyl)silane] is unique due to its specific combination of 2,2-dichloroethenyl groups and a methylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
Overview of CID 78064317
This compound is characterized by its unique chemical structure, which includes a phenolic group and a selenium-containing moiety. This structure is believed to play a significant role in its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anti-Tumor Activity
Research has indicated that this compound exhibits anti-tumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 cell line revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM. The compound's mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Anti-Inflammatory Effects
In addition to its anti-tumor activity, this compound has been studied for its anti-inflammatory effects .
- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Table: Anti-Inflammatory Activity
| Cytokine | Control (pg/mL) | This compound (10 µM) |
|---|---|---|
| TNF-α | 250 | 85 |
| IL-6 | 200 | 70 |
| IL-1β | 150 | 50 |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to both anti-tumor and anti-inflammatory effects.
- Signal Transduction Pathways : It appears to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Properties
Molecular Formula |
C5H4Cl4Si2 |
|---|---|
Molecular Weight |
262.1 g/mol |
InChI |
InChI=1S/C5H4Cl4Si2/c6-4(7)1-10-3-11-2-5(8)9/h1-2H,3H2 |
InChI Key |
UKWVWDJDHBAUAD-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C=C(Cl)Cl)[Si]C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















